
Pyrene-1,6-dicarbaldehyde
Overview
Description
Pyrene-1,6-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two formyl groups attached to the 1 and 6 positions of the pyrene ring, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-1,6-dicarbaldehyde typically involves the formylation of pyrene. One common method is the Vilsmeier-Haack reaction, where pyrene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to ensure selective formylation at the 1 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Pyrene-1,6-dicarboxylic acid.
Reduction: Pyrene-1,6-dimethanol.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
Pyrene-1,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: Employed in the development of fluorescent probes and sensors due to its strong fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials with applications in optoelectronics, photovoltaics, and nanotechnology.
Mechanism of Action
The mechanism of action of Pyrene-1,6-dicarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can undergo nucleophilic addition, condensation, and other reactions, allowing the compound to interact with different molecular targets. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules and monitoring cellular processes.
Comparison with Similar Compounds
Pyrene-1,8-dicarbaldehyde: Similar structure but with formyl groups at the 1 and 8 positions.
1,6-Dibromopyrene: Bromine atoms instead of formyl groups at the 1 and 6 positions.
Pyrene-1-carboxaldehyde: Only one formyl group at the 1 position.
Uniqueness: Pyrene-1,6-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and properties compared to other pyrene derivatives. This unique structure makes it particularly valuable for the synthesis of specialized materials and for applications requiring precise molecular interactions.
Properties
IUPAC Name |
pyrene-1,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBUWRDJNRRYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


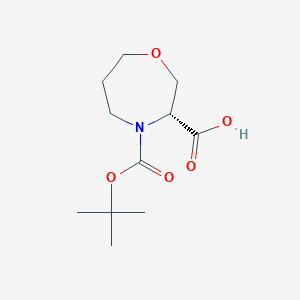
![7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)
![N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide](/img/structure/B8222389.png)
![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)
![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)
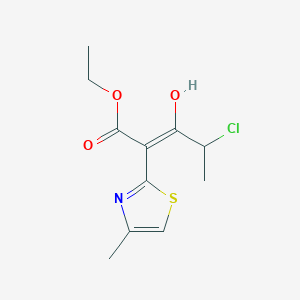
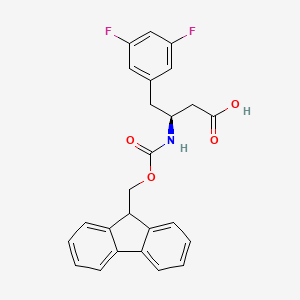

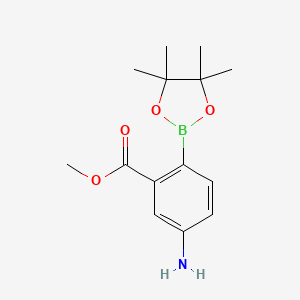

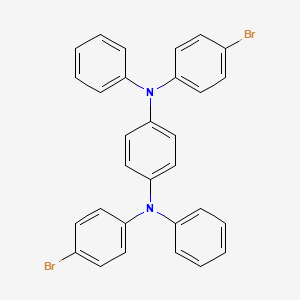
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
